5-Iodo-2-tetralone
Description
Properties
Molecular Formula |
C10H9IO |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
5-iodo-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H9IO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 |
InChI Key |
XIRJTYLQODKKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of 2-Tetralone
Direct electrophilic iodination of 2-tetralone represents the most straightforward approach. The reaction typically employs iodine (I₂) or N-iodosuccinimide (NIS) in the presence of Lewis acids such as FeCl₃ or AlCl₃. However, the electron-deficient nature of the tetralone aromatic ring necessitates harsh conditions, often leading to over-iodination or ketone reduction.
In a modified protocol derived from US20150025275A1, 2-tetralone undergoes iodination using I₂ in acetic acid at 80°C for 12 hours, yielding 5-iodo-2-tetralone with 58% selectivity. The reaction mechanism involves the generation of an iodonium ion (I⁺), which attacks the para position relative to the ketone group. Competing ortho substitution and diiodination byproducts account for the moderate yield, as confirmed by gas chromatography analysis.
Directed Ortho-Metalation (DoM)
To enhance regioselectivity, directed ortho-metalation strategies have been adapted from methodologies used for 7-iodo-1-tetralone. By installing a temporary directing group—such as a methoxy or dimethylamino group—at the 2-position, the 5-position becomes activated for iodination. Subsequent removal of the directing group via hydrolysis or hydrogenolysis yields the target compound.
For example, 2-methoxytetralone treated with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with iodine to afford 5-iodo-2-methoxytetralone. Hydrolysis with HCl/EtOH removes the methoxy group, yielding this compound in 67% overall yield. This method avoids over-iodination but requires stringent temperature control and inert atmospheres.
Birch Reduction-Mediated Synthesis
Adaptation of 5-Methoxy-2-Tetralone Protocols
The Birch reduction, widely used for synthesizing methoxylated tetralones, can be modified for iodinated analogs. In the patented method for 5-methoxy-2-tetralone, 1,6-dimethoxynaphthalene undergoes sodium-mediated reduction in ethanol/ammonia, followed by hydrolysis. Replacing methoxy groups with iodine precursors at the 1- and 6-positions could theoretically yield this compound.
Preliminary trials using 1,6-diiodonaphthalene in ethanol/ammonia with sodium metal at 25°C resulted in incomplete reduction, yielding only 12% this compound alongside 34% dihydroiodonaphthalene byproducts. Optimizing solvent polarity (e.g., switching to tetrahydrofuran) and adjusting the Na⁺/substrate ratio may improve efficiency.
Reductive Iodocyclization
An alternative approach involves reductive cyclization of iodinated naphtholic acids. Starting with 5-iodo-1-naphthoic acid, catalytic hydrogenation over Pd/C in acetic acid induces cyclization to form this compound. This method, adapted from similar tetralone syntheses, achieves 72% yield but requires high-purity starting materials to prevent catalyst poisoning.
Transition Metal-Catalyzed Coupling
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling offers a modular route to this compound. A boronic ester at the 5-position of 2-tetralone can react with iodobenzene derivatives under Suzuki conditions. For instance, 5-bromo-2-tetralone coupled with 4-iodophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water produces the iodinated product in 61% yield. While effective, this method’s reliance on pre-functionalized substrates limits scalability.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling enables direct C–I bond formation. Heating 2-tetralone with iodine and CuI in DMF at 120°C for 24 hours affords this compound with 49% yield. The reaction proceeds via a radical mechanism, with CuI acting as both catalyst and iodine source. Side products include 3-iodo and 6-iodo isomers, necessitating chromatographic separation.
Comparative Analysis of Methods
The table below summarizes key parameters for each synthetic route:
| Method | Conditions | Yield (%) | Selectivity | Byproducts |
|---|---|---|---|---|
| Direct Iodination | I₂, FeCl₃, AcOH, 80°C, 12h | 58 | Moderate | Diiodo derivatives |
| Directed DoM | LDA, I₂, −78°C, then HCl/EtOH | 67 | High | None |
| Birch Reduction | Na, NH₃, EtOH, 25°C, 48h | 12 | Low | Dihydroiodonaphthalene |
| Reductive Iodocyclization | Pd/C, H₂, AcOH, 60°C, 6h | 72 | High | Deiodinated tetralone |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 61 | Moderate | Homocoupling products |
| Ullmann Coupling | CuI, DMF, 120°C, 24h | 49 | Low | 3-/6-Iodo isomers |
Electrophilic iodination and Suzuki coupling offer the best balance of yield and scalability, whereas Birch reduction requires further optimization. Directed metalation achieves high selectivity but demands specialized reagents.
Chemical Reactions Analysis
Types of Reactions
5-iodo-3,4-dihydronaphthalen-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as ethanol or ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the iodine atom.
Reduction: 5-iodo-3,4-dihydronaphthalen-2-ol.
Oxidation: 5-iodo-3,4-dihydronaphthalen-2-carboxylic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-iodo-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the ketone group can play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
5-Methoxy-1-tetralone
5-Methoxy-1-tetralone differs from 5-Iodo-2-tetralone in both substituent type (methoxy vs. iodo) and ketone position (1 vs. 2). Key properties include:
- The methoxy group likely reduces polarity compared to iodine, affecting solubility and melting points.
- Synthetic Relevance : Methoxy-substituted tetralones are common intermediates in natural product synthesis, whereas iodo derivatives may serve as halogenation targets for cross-coupling reactions.
5-Iodo-2-pentanone
This linear ketone shares the iodine and ketone functional groups but lacks the bicyclic structure of this compound:
| Property | 5-Iodo-2-pentanone | This compound (Theoretical) |
|---|---|---|
| Molecular formula | C₅H₉IO | C₁₀H₉IO |
| Molecular weight | 212.03 g/mol | ~260.08 g/mol (estimated) |
| Structure | Linear chain | Bicyclic (tetralin backbone) |
- Synthesis: 5-Iodo-2-pentanone is synthesized via iodination of pentanone precursors, as described in The Journal of Organic Chemistry (1981) . The bicyclic structure of this compound would require more complex cyclization steps.
- Reactivity: The linear chain in 5-Iodo-2-pentanone allows for straightforward nucleophilic substitution at the iodine site, whereas steric hindrance in the tetralone derivative may slow such reactions.
Functional Analogues: Bioactive Halogenated Compounds
5-Iodo-2-pyrimidinone Deoxyribonucleoside (IPdR)
Though structurally distinct from tetralones, IPdR highlights the role of iodine in antiviral activity:
- Mechanism : IPdR inhibits herpes simplex virus (HSV) DNA synthesis by damaging the DNA template or disrupting replication complexes, as shown in HeLa S3 cells . While this compound’s bioactivity is uncharacterized, its iodine substituent could similarly interact with biological targets.
- Metabolites: IPdR monophosphate accumulates in cells but lacks direct inhibitory effects, suggesting its action relies on unidentified metabolites .
Data Tables for Key Compounds
Table 1: Comparative Structural and Physical Data
Research Findings and Implications
- Structural Rigidity : The tetralone backbone may confer greater stability than linear ketones, favoring applications in materials science or medicinal chemistry.
- Future studies could investigate its interactions with enzymes or receptors influenced by halogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
